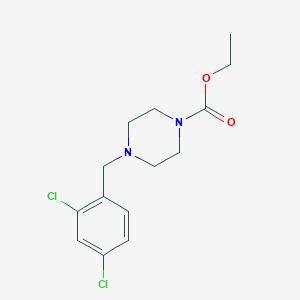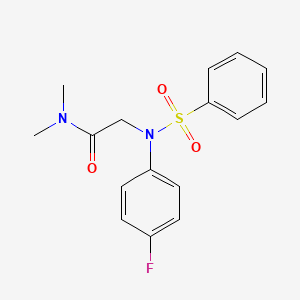
4-methoxy-N-methyl-3-nitro-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-methyl-3-nitro-N-phenylbenzamide, also known as MNPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNPA is a benzamide derivative that has been synthesized using different methods, including the reaction of 4-methoxy-N-methyl-3-nitroaniline with benzoyl chloride.
Aplicaciones Científicas De Investigación
4-methoxy-N-methyl-3-nitro-N-phenylbenzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities, making it a potential candidate for the treatment of inflammatory diseases. 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide has also been studied for its potential use as a diagnostic tool for detecting cancer cells.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the inflammatory response. 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide has also been shown to inhibit the activity of lipoxygenase, an enzyme involved in the production of leukotrienes, which are also involved in the inflammatory response.
Biochemical and Physiological Effects
4-methoxy-N-methyl-3-nitro-N-phenylbenzamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide has been shown to have a low toxicity profile in animal models, making it a potential candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-N-methyl-3-nitro-N-phenylbenzamide has several advantages for lab experiments, including its low toxicity profile and its potential applications in various fields. However, 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide also requires further studies to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for the study of 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide, including further studies on its mechanism of action and potential applications in various fields. 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide has shown potential as a candidate for the treatment of inflammatory diseases, cancer, and other conditions. Further studies are needed to fully understand the potential of 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide and to develop it into a viable therapeutic agent. Additionally, studies on the pharmacokinetics and pharmacodynamics of 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide are needed to determine its optimal dosage and administration route.
Métodos De Síntesis
4-methoxy-N-methyl-3-nitro-N-phenylbenzamide can be synthesized through various methods, including the reaction of 4-methoxy-N-methyl-3-nitroaniline with benzoyl chloride in the presence of a base. The reaction results in the formation of 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide, which can be purified using column chromatography. Other methods of synthesis include the reaction of 4-methoxy-N-methyl-3-nitroaniline with benzoyl isocyanate or benzoyl azide.
Propiedades
IUPAC Name |
4-methoxy-N-methyl-3-nitro-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-16(12-6-4-3-5-7-12)15(18)11-8-9-14(21-2)13(10-11)17(19)20/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQJWROCDJWENP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-methyl-3-nitro-N-phenylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5805158.png)
![2-[3-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5805163.png)

![2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805178.png)
![N,4-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5805179.png)
![N-[1,1-dimethyl-2-(1-piperidinyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5805186.png)


![N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide](/img/structure/B5805214.png)
![tert-butyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5805221.png)
![2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5805229.png)

